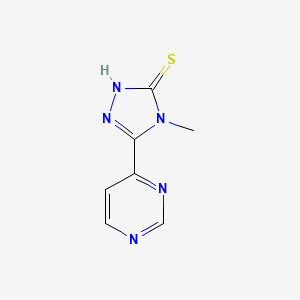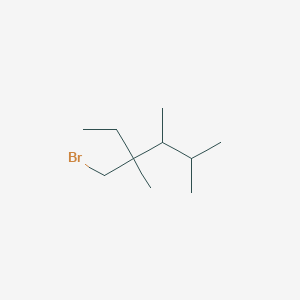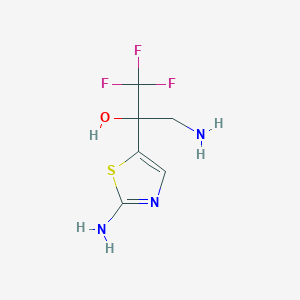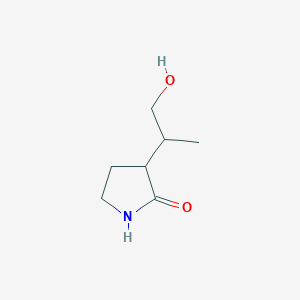
4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-1,2,4-triazole-3-thiol with pyrimidine-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted triazole and pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
4-Methyl-5-(pyrimidin-4-yl)-4H-1,2,4-triazole-3-thiol: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combined triazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications.
特性
CAS番号 |
1174579-88-4 |
|---|---|
分子式 |
C7H7N5S |
分子量 |
193.23 g/mol |
IUPAC名 |
4-methyl-3-pyrimidin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-2-3-8-4-9-5/h2-4H,1H3,(H,11,13) |
InChIキー |
UGAAPUNICPHXBM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NNC1=S)C2=NC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)



![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)








![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)
